molecular formula C10H7N3O2S B11962257 5-(3-Pyridylmethylidene)-2-thioxohexahydropyrimidine-4,6-dione

5-(3-Pyridylmethylidene)-2-thioxohexahydropyrimidine-4,6-dione

Cat. No.: B11962257
M. Wt: 233.25 g/mol
InChI Key: AENXPWVJYWVILO-UHFFFAOYSA-N
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Description

5-(3-Pyridylmethylidene)-2-thioxohexahydropyrimidine-4,6-dione is a heterocyclic compound that features a pyridine ring attached to a thioxohexahydropyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Pyridylmethylidene)-2-thioxohexahydropyrimidine-4,6-dione typically involves the condensation of a pyridine derivative with a thioxohexahydropyrimidine precursor. One common method includes the reaction of 3-pyridinecarboxaldehyde with 2-thioxohexahydropyrimidine-4,6-dione under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(3-Pyridylmethylidene)-2-thioxohexahydropyrimidine-4,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of pyridine N-oxide derivatives.

    Reduction: Formation of reduced pyridine derivatives.

    Substitution: Formation of substituted pyridine derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, 5-(3-Pyridylmethylidene)-2-thioxohexahydropyrimidine-4,6-dione is used as a building block for the synthesis of more complex heterocyclic compounds

Biology

The compound has shown potential in biological applications, particularly as an inhibitor of certain enzymes. Its ability to interact with biological targets makes it a candidate for drug development, especially in the treatment of diseases where enzyme inhibition is a therapeutic strategy.

Medicine

In medicinal chemistry, this compound is being explored for its potential as an anti-inflammatory and anticancer agent. Its interactions with specific molecular targets in cells can lead to the development of new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics. Its incorporation into polymers or other materials can lead to innovative applications in various industries.

Mechanism of Action

The mechanism of action of 5-(3-Pyridylmethylidene)-2-thioxohexahydropyrimidine-4,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby modulating biological pathways. This interaction can lead to various therapeutic effects, depending on the target and the biological context.

Comparison with Similar Compounds

Similar Compounds

    5-(3-Pyridylmethylidene)-2-thioxoimidazolidin-4-one: Similar in structure but with an imidazolidinone core.

    3-(Pyridylmethylidene)-8a-methyldecahydronaphtho[2,3-b]furan-2(3H)-one: Contains a pyridine ring but with a different core structure.

Uniqueness

5-(3-Pyridylmethylidene)-2-thioxohexahydropyrimidine-4,6-dione is unique due to its combination of a pyridine ring with a thioxohexahydropyrimidine core. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H7N3O2S

Molecular Weight

233.25 g/mol

IUPAC Name

5-(pyridin-3-ylmethylidene)-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C10H7N3O2S/c14-8-7(9(15)13-10(16)12-8)4-6-2-1-3-11-5-6/h1-5H,(H2,12,13,14,15,16)

InChI Key

AENXPWVJYWVILO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C=C2C(=O)NC(=S)NC2=O

Origin of Product

United States

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